- Imidazo[2,1-b] [1,3,4]thiadiazoles with antiproliferative activity against primary and gemcitabine-resistant pancreatic cancer cellsEuropean Journal of Medicinal Chemistry, 2020, 189,,
Cas no 90271-86-6 (5-bromo-1H-indole-3-carbonitrile)

90271-86-6 structure
Nombre del producto:5-bromo-1H-indole-3-carbonitrile
Número CAS:90271-86-6
MF:C9H5BrN2
Megavatios:221.053400754929
MDL:MFCD04127133
CID:61391
PubChem ID:3623354
5-bromo-1H-indole-3-carbonitrile Propiedades químicas y físicas
Nombre e identificación
-
- 5-Bromo-3-cyanoindole
- 5-bromo-1H-indole-3-carbonitrile
- Indole-3-carbonitrile,5-bromo- (6CI,7CI)
- 5-Bromo-3-cyano-1H-indole
- 5-Bromoindole-3-carbonitrile
- 1H-Indole-3-carbonitrile, 5-bromo-
- PubChem20277
- KSC494E8N
- 3-CYANO-5-BROMOINDOLE
- ZPUQCVKBNRGSAP-UHFFFAOYSA-N
- 5-Bromoindole-3-lindoleformonitrile
- STK114336
- FCH1317718
- OR60067
- SY057627
- BC004
- 5-Bromo-1H-indole-3-carbonitrile (ACI)
- Indole-3-carbonitrile, 5-bromo- (6CI, 7CI)
- DB-011417
- SCHEMBL186728
- J-517018
- CS-W022319
- MFCD04127133
- ALBB-035496
- 90271-86-6
- AC-24843
- AKOS000450265
- DTXSID60394396
- FS-2949
-
- MDL: MFCD04127133
- Renchi: 1S/C9H5BrN2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,12H
- Clave inchi: ZPUQCVKBNRGSAP-UHFFFAOYSA-N
- Sonrisas: N#CC1C2C(=CC=C(C=2)Br)NC=1
Atributos calculados
- Calidad precisa: 219.96400
- Masa isotópica única: 219.964
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 0
- Complejidad: 220
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 39.6
- Xlogp3: 3
Propiedades experimentales
- Denso: 1.74
- Punto de ebullición: 405.9℃ at 760 mmHg
- Punto de inflamación: 199.3°C
- índice de refracción: 1.726
- PSA: 39.58000
- Logp: 2.80208
5-bromo-1H-indole-3-carbonitrile Información de Seguridad
5-bromo-1H-indole-3-carbonitrile Datos Aduaneros
- Código HS:2933990090
- Datos Aduaneros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-bromo-1H-indole-3-carbonitrile PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1465-5G |
5-bromo-1H-indole-3-carbonitrile |
90271-86-6 | 97% | 5g |
¥ 290.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1465-50G |
5-bromo-1H-indole-3-carbonitrile |
90271-86-6 | 97% | 50g |
¥ 2,085.00 | 2023-04-13 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B74540-5g |
5-Bromo-3-cyanoindole |
90271-86-6 | 97% | 5g |
¥305.0 | 2022-10-09 | |
Chemenu | CM103230-10g |
5-Bromo-3-cyanoindole |
90271-86-6 | 95%+ | 10g |
$234 | 2021-08-06 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B74540-250mg |
5-Bromo-3-cyanoindole |
90271-86-6 | 97% | 250mg |
¥40.0 | 2022-10-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1465-10G |
5-bromo-1H-indole-3-carbonitrile |
90271-86-6 | 97% | 10g |
¥ 554.00 | 2023-04-13 | |
Ambeed | A210636-10g |
5-Bromo-3-cyanoindole |
90271-86-6 | 97% | 10g |
$39.0 | 2024-04-16 | |
Chemenu | CM103230-10g |
5-Bromo-3-cyanoindole |
90271-86-6 | 95%+ | 10g |
$72 | 2024-07-20 | |
Apollo Scientific | OR60067-10g |
5-Bromo-1H-indole-3-carbonitrile |
90271-86-6 | 97% | 10g |
£95.00 | 2024-05-25 | |
TRC | B683303-500mg |
5-Bromo-3-cyanoindole |
90271-86-6 | 500mg |
$ 92.00 | 2023-04-18 |
5-bromo-1H-indole-3-carbonitrile Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Solvents: Acetonitrile ; rt; 2 h, 0 °C
1.2 Reagents: Dimethylformamide ; 0 °C; 1.5 h, 0 °C
1.2 Reagents: Dimethylformamide ; 0 °C; 1.5 h, 0 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Solvents: Acetonitrile ; 0 °C; 2 h, 0 °C
1.2 Reagents: Dimethylformamide ; 0 °C; 2 h, 0 °C
1.2 Reagents: Dimethylformamide ; 0 °C; 2 h, 0 °C
Referencia
- New thiazole nortopsentin analogues inhibit bacterial biofilm formationMarine Drugs, 2018, 16(8), 274/1-274/15,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Ammonia , Oxygen Catalysts: Iron oxide (Fe2O3) (nitrogen doped graphene activated; supported on carbon) Solvents: 2-Methyl-2-butanol , Water ; 24 h, 1 bar, 40 °C
Referencia
- Stable and reusable nanoscale Fe2O3-catalyzed aerobic oxidation process for the selective synthesis of nitriles and primary amidesGreen Chemistry, 2018, 20(1), 266-273,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Acetic acid , 1-Nitropropane , Diammonium hydrogen phosphate ; reflux
Referencia
- Conformationally restricted homotryptamines. Part 6: Indole-5-cycloalkyl methylamines as selective serotonin reuptake inhibitorsBioorganic & Medicinal Chemistry Letters, 2013, 23(10), 2948-2950,
Métodos de producción 5
Condiciones de reacción
1.1 Solvents: Dimethylformamide ; -50 °C → -10 °C; 1.5 h, -10 °C; -10 °C → rt
1.2 Solvents: Water ; 30 min, 0 °C
1.2 Solvents: Water ; 30 min, 0 °C
Referencia
- Optimization, Structure-Activity Relationship, and Mode of Action of Nortopsentin Analogues Containing Thiazole and Oxazole MoietiesJournal of Agricultural and Food Chemistry, 2019, 67(36), 10018-10031,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Potassium fluoride Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide , Water ; 16 h, 130 °C
Referencia
- Efficient construction of diverse 3-cyanoindoles under novel tandem catalysisChemical Communications (Cambridge, 2020, 56(83), 12660-12663,
Métodos de producción 7
Condiciones de reacción
1.1 Solvents: Acetonitrile ; rt; 2 h, 0 °C
1.2 Solvents: Dimethylformamide ; 0 °C; 1.5 h, 0 °C
1.2 Solvents: Dimethylformamide ; 0 °C; 1.5 h, 0 °C
Referencia
- 2,6-Disubstituted imidazo[2,1-b][1,3,4]thiadiazole derivatives as potent Staphylococcal biofilm inhibitorsEuropean Journal of Medicinal Chemistry, 2019, 167, 200-210,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Acetic anhydride , Sodium acetate , Hydroxyamine hydrochloride Solvents: Acetic acid ; 3.5 h, reflux; cooled
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referencia
- Synthesis of 1H-indole-3-carbonitrile derivativesHuaxue Shiji, 2008, 30(5), 373-374,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Sodium formate , Hydroxyamine hydrochloride Solvents: Formic acid ; 3 h, 130 °C
Referencia
- Chemoselective Cu-catalyzed synthesis of diverse N-arylindole carboxamides, β-oxo amides and N-arylindole-3-carbonitriles using diaryliodonium saltsOrganic & Biomolecular Chemistry, 2021, 19(5), 1109-1114,
Métodos de producción 10
Condiciones de reacción
1.1 Catalysts: Palladium diacetate , Copper bromide (CuBr2) Solvents: Dimethylformamide ; 22 h, 130 °C
Referencia
- Pd(OAc)2-catalyzed C-H activation of indoles: A facile synthesis of 3-cyanoindolesTetrahedron Letters, 2010, 51(25), 3334-3336,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Ammonium carbonate , Oxygen Catalysts: Cupric chloride Solvents: Dimethyl sulfoxide ; 24 h, 1 atm, 110 °C
Referencia
- Copper-mediated C3-cyanation of indoles by the combination of amine and ammoniumChemical Communications (Cambridge, 2014, 50(18), 2315-2317,
5-bromo-1H-indole-3-carbonitrile Raw materials
- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole
- 5-Bromo-1H-indole-3-carbaldehyde
- 5-Bromoindole
- Chlorosulfonyl isocyanate
5-bromo-1H-indole-3-carbonitrile Preparation Products
5-bromo-1H-indole-3-carbonitrile Literatura relevante
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
5. Book reviews
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